molecular formula C8H14FN B12361302 2-Fluoro-7-azaspiro[3.5]nonane

2-Fluoro-7-azaspiro[3.5]nonane

Cat. No.: B12361302
M. Wt: 143.20 g/mol
InChI Key: CAAUWYSOYZZNHE-UHFFFAOYSA-N
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Description

2-Fluoro-7-azaspiro[3.5]nonane is a spirocyclic compound with a unique structure that includes a fluorine atom and a nitrogen-containing azaspiro ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a fluorinated precursor with an azaspiro intermediate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an amine .

Scientific Research Applications

2-Fluoro-7-azaspiro[3.5]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH) by binding to its active site. This interaction disrupts the enzyme’s function, leading to increased levels of fatty acid amides, which have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-7-azaspiro[3.5]nonane
  • 2,2-Difluoro-7-azaspiro[3.5]nonane
  • 7-Azaspiro[3.5]nonane

Uniqueness

2-Fluoro-7-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

2-fluoro-7-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-5-8(6-7)1-3-10-4-2-8/h7,10H,1-6H2

InChI Key

CAAUWYSOYZZNHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)F

Origin of Product

United States

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